Cas no 22775-90-2 ((2,2'-Bipyridine)nickel dichloride)

(2,2'-Bipyridine)nickel dichloride 化学的及び物理的性質

名前と識別子

-

- (2,2'-bipyridine)nickel dichloride

- (2,2'-Bipyridine)nickeldichloride

- (2,2'-Bipyridine)nickel dichloride, 95%

- dichloronickel;2-pyridin-2-ylpyridine

- MFCD00614884

- 22775-90-2

- CS-0163439

- (2,2'-Bipyridine)nickel dichloride

-

- インチ: 1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2

- InChIKey: NSWRSAFGHPRHGG-UHFFFAOYSA-L

- ほほえんだ: [Ni](Cl)Cl.N1C=CC=CC=1C1C=CC=CN=1

計算された属性

- せいみつぶんしりょう: 283.941795g/mol

- どういたいしつりょう: 283.941795g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8

(2,2'-Bipyridine)nickel dichloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1264129-5g |

(2,2'-Bipyridine)nickeldichloride |

22775-90-2 | 99% | 5g |

$155 | 2024-06-05 | |

| Ambeed | A1258469-5g |

(2,2'-Bipyridine)nickel dichloride |

22775-90-2 | 99% | 5g |

$69.0 | 2025-02-19 | |

| Ambeed | A1258469-250mg |

(2,2'-Bipyridine)nickel dichloride |

22775-90-2 | 99% | 250mg |

$8.0 | 2025-02-19 | |

| ChemScence | CS-0163439-5g |

(2,2'-Bipyridine)nickel dichloride |

22775-90-2 | 5g |

$351.0 | 2022-04-27 | ||

| Ambeed | A1258469-1g |

(2,2'-Bipyridine)nickel dichloride |

22775-90-2 | 99% | 1g |

$21.0 | 2025-02-19 | |

| 1PlusChem | 1P01KKL0-250mg |

(2,2'-Bipyridine)nickeldichloride |

22775-90-2 | 99% | 250mg |

$7.00 | 2024-05-24 | |

| Aaron | AR01KKTC-100mg |

(2,2'-Bipyridine)nickeldichloride |

22775-90-2 | 97% | 100mg |

$6.00 | 2025-02-11 | |

| abcr | AB564070-25g |

(2,2'-Bipyridine)nickel dichloride, 95%; . |

22775-90-2 | 95% | 25g |

€417.10 | 2024-08-02 | |

| Aaron | AR01KKTC-10g |

(2,2'-Bipyridine)nickeldichloride |

22775-90-2 | 97% | 10g |

$156.00 | 2025-02-11 | |

| Aaron | AR01KKTC-250mg |

(2,2'-Bipyridine)nickeldichloride |

22775-90-2 | 97% | 250mg |

$9.00 | 2025-02-11 |

(2,2'-Bipyridine)nickel dichloride 関連文献

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

(2,2'-Bipyridine)nickel dichlorideに関する追加情報

Nickel(II) Dichloride with 2,2'-Bipyridine Ligand: A Comprehensive Overview

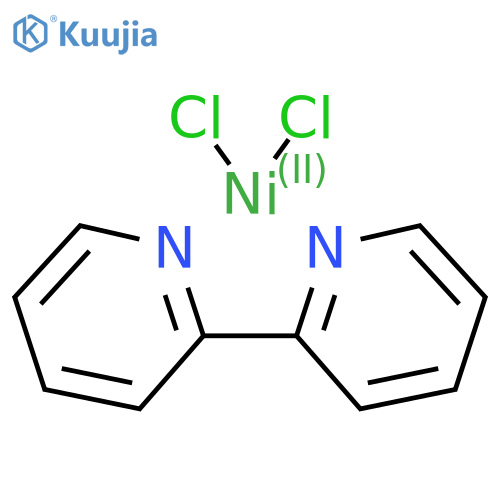

Nickel(II) dichloride with 2,2'-bipyridine ligand, also known as Nickel(II) dichloride (bipyridine) and identified by the CAS number 22775-90-2, is a coordination compound that has garnered significant attention in the fields of chemistry, materials science, and catalysis. This compound is composed of a central nickel ion (Ni²⁺) coordinated by two chloride ions and two bipyridine ligands. The bipyridine ligand, which consists of two pyridine rings connected by a single bond, plays a crucial role in stabilizing the nickel center and imparting unique electronic properties to the compound.

Recent advancements in coordination chemistry have highlighted the importance of Nickel(II) dichloride (bipyridine) in various applications. One of the most notable areas is its use as a precursor for the synthesis of nickel-based catalysts. These catalysts are widely employed in organic transformations, such as cross-coupling reactions, which are pivotal in drug discovery and fine chemical synthesis. The ability of this compound to act as a versatile precursor is attributed to its modular structure, allowing for easy substitution of ligands or counterions to tailor its properties for specific applications.

In the realm of materials science, Nickel(II) dichloride (bipyridine) has been explored for its potential in constructing metal-organic frameworks (MOFs). MOFs are highly porous materials with applications ranging from gas storage to catalysis. The use of this compound in MOF synthesis leverages its ability to form stable coordination bonds with organic linkers, resulting in materials with exceptional surface areas and tunable pore sizes. Recent studies have demonstrated that MOFs derived from Nickel(II) dichloride (bipyridine) exhibit superior performance in capturing greenhouse gases like CO₂, making them promising candidates for environmental remediation technologies.

The electronic properties of Nickel(II) dichloride (bipyridine) also make it an attractive candidate for optoelectronic applications. Research has shown that this compound can be incorporated into light-emitting diodes (LEDs) and photovoltaic devices to enhance their efficiency. The bipyridine ligand facilitates efficient charge transfer processes due to its conjugated π-system, which aligns well with the electronic requirements of these devices. Furthermore, the compound's ability to undergo redox reactions makes it suitable for use in batteries and supercapacitors, contributing to the development of sustainable energy storage solutions.

Another emerging application of Nickel(II) dichloride (bipyridine) is in bioinorganic chemistry. This compound has been studied as a model system for understanding metalloenzyme mechanisms. The structural similarity between this compound and certain metalloenzymes allows researchers to investigate catalytic processes at the molecular level. Recent findings have provided insights into how metal centers coordinate substrates and facilitate enzymatic reactions, paving the way for the design of artificial enzymes with tailored functionalities.

From a synthetic perspective, Nickel(II) dichloride (bipyridine) is often prepared via straightforward methods such as direct reaction of nickel chloride with bipyridine in appropriate solvents. The reaction conditions can be optimized to control the stoichiometry and purity of the product. Advanced characterization techniques like X-ray crystallography and spectroscopy are frequently employed to confirm the structure and stability of the resulting complex.

In conclusion, Nickel(II) dichloride (bipyridine) is a multifaceted compound with applications spanning various scientific disciplines. Its unique combination of chemical stability, electronic versatility, and structural tunability positions it as an essential material for advancing modern technologies. As research continues to uncover new functionalities and applications for this compound, its role in shaping future innovations across chemistry and materials science is expected to grow significantly.

22775-90-2 ((2,2'-Bipyridine)nickel dichloride) 関連製品

- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 1538305-72-4(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)

- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)

- 1191063-84-9(2-(4-bromo-3-fluorophenyl)ethan-1-amine)

- 1694369-69-1(1-1-(2-methoxyethyl)cyclopropylethan-1-amine)

- 238403-28-6(Ethane-1,2-diol;triphenylphosphane)

- 1623649-15-9(2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide)

- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)

- 1394953-56-0(5-nitropyridine-2,3-diol)

- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)